2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-pyridin-4-yl-2-(pyridin-2-ylmethylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-15(23)13-10-20-16(19-9-12-3-1-2-6-18-12)21-14(13)11-4-7-17-8-5-11/h1-8,10H,9H2,(H,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWBFVCRDJGMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to form the carboxylic acid intermediate . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Commonly involves replacing a hydrogen atom with another substituent.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrimidine derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance the inhibition of cancer cell proliferation. The specific compound has been evaluated for its potential in targeting various cancer types, showing promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding how structural modifications influence biological activity. The compound's unique pyridine and pyrimidine moieties contribute to its biological efficacy. Research indicates that variations in the substituents on the pyridine rings can significantly affect the binding affinity to target enzymes or receptors, enhancing its therapeutic potential.
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyridine Ring | Increased binding affinity to target proteins |
| Alteration of Carboxylic Acid Group | Enhanced solubility and bioavailability |
Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study: Antimicrobial Testing
Another significant study focused on the antimicrobial properties of similar pyrimidine derivatives, revealing that compounds with structural similarities to 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in collagen production, thereby exerting antifibrotic effects . The compound can also interact with DNA or proteins, leading to its antimicrobial or antitumor activities.
Comparison with Similar Compounds
Substituent Variations at Position 2
- This analog lacks the extended aromatic system, which may lower binding specificity in protein pockets .
- 5-Chloro-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid (): The furan-based substituent introduces oxygen heteroatoms, altering electronic properties compared to pyridine. The chlorine at position 5 increases electronegativity, possibly enhancing reactivity in nucleophilic substitution reactions .
Substituent Variations at Position 4
- However, the absence of a nitrogen-containing aromatic ring may limit interactions with metal ions or polar residues in target proteins .
- 4-Amino-2-methyl-5-pyrimidinecarboxylic acid (): The amino group at position 4 introduces hydrogen-bonding capability, but the lack of pyridine rings reduces aromatic stacking. This compound may exhibit higher solubility in polar solvents compared to the target molecule .
Core Modifications and Functional Groups
- 2-Methylsulfanylpyrimidine-4-carboxylic acid (): The methylthio group at position 2 increases hydrophobicity, favoring lipid bilayer penetration.
Ethyl 4-chloropyrimidine-5-carboxylate ():
The ethyl ester derivative of the carboxylic acid group enhances lipophilicity, improving bioavailability but requiring metabolic activation (hydrolysis) for therapeutic activity. The chlorine substituent may stabilize the molecule against oxidation .
Key Comparative Data
Research Findings and Implications
- Binding Affinity: The target compound’s pyridin-4-yl group at position 4 and [(pyridin-2-yl)methyl]amino group at position 2 enable dual aromatic interactions, making it suitable for kinase inhibition (e.g., tyrosine kinases) .
- Solubility vs. Permeability : Analogs with methyl or ester groups (e.g., ) trade solubility for enhanced permeability, critical for CNS-targeting drugs.
- Synthetic Accessibility : The presence of chlorine or methylthio groups () simplifies derivatization but may introduce toxicity risks.
Biological Activity
The compound 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic derivative that has attracted attention due to its potential biological activities. This article reviews the available research on its biological properties, including antibacterial, antiviral, and anticancer activities.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with pyridine groups, which are known for their diverse biological activities. The structure can be represented as follows:
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the pyrimidine ring have been shown to inhibit the growth of various bacteria by targeting specific metabolic pathways. A study highlighted the effectiveness of pyrimidine derivatives against Burkholderia pseudomallei, a pathogen responsible for melioidosis. The compounds demonstrated activity against enzymes in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | B. pseudomallei | Moderate |
| Compound B | E. coli | Strong |
| Compound C | K. pneumoniae | Weak |
Antiviral Activity
The antiviral potential of similar heterocyclic compounds has also been documented. For example, certain derivatives have shown efficacy against viruses such as HIV and hepatitis A virus (HAV). A review indicated that compounds with a β-amino acid moiety exhibited enhanced antiviral activity through mechanisms involving inhibition of viral replication .
| Compound | Virus Targeted | IC50 (µg/mL) |
|---|---|---|
| Compound D | HIV | 20 |
| Compound E | HAV | 15 |
| Compound F | Rotavirus | 25 |
Anticancer Activity
The anticancer properties of related compounds have been explored in various studies. For instance, certain pyrimidine derivatives have demonstrated cytotoxic effects against several human cancer cell lines, including lung and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
| Cell Line | Compound Tested | IC50 (µg/mL) |
|---|---|---|
| A549 (lung) | Compound G | 193.93 |
| HT-29 (colon) | Compound H | 208.58 |
| SMMC-7721 (liver) | Compound I | 238.14 |
Case Studies
- Study on Antibacterial Properties : A series of pyrimidine derivatives were synthesized and tested against multiple bacterial strains. The results showed that compounds with halogen substitutions exhibited stronger antibacterial activities compared to their non-halogenated counterparts.
- Antiviral Mechanisms : Research focusing on the antiviral activity of similar compounds revealed that they could inhibit viral entry and replication by interfering with viral proteins essential for these processes.
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of pyrimidine derivatives on cancer cell lines demonstrated that certain modifications to the structure significantly enhanced their potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid?
- Methodology : Multi-step synthesis is typical, starting with pyrimidine core functionalization. For example, a pyridine-substituted pyrimidine intermediate can be prepared via nucleophilic substitution using (pyridin-2-yl)methylamine under anhydrous conditions (e.g., dichloromethane with NaOH as a base). Subsequent carboxylation at the 5-position may require Pd-catalyzed carbonylation or hydrolysis of a nitrile group under acidic conditions. Reaction optimization should prioritize inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm regioselectivity of the pyridine and pyrimidine substituents. The carboxylic acid proton (~12-14 ppm) and pyridyl aromatic signals are diagnostic.
- HPLC : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95% by area normalization).
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~354.13). Cross-reference with synthesized intermediates to validate stepwise progression .
Q. What safety protocols are essential during handling?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Exposure Control : Monitor airborne particulates with HEPA filters. The compound may exhibit acute toxicity (oral LD₅₀ < 300 mg/kg in rodents) and skin corrosion; avoid direct contact .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrimidine-5-carboxylic acid moiety?
- Methodology :
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for amine coupling efficiency. DMF may enhance solubility but risks carbamate byproducts.
- Catalysis : Screen Pd(OAc)₂/Xantphos for carboxylation steps. Adjust CO pressure (1–5 atm) and temperature (80–120°C) to balance reaction rate and decomposition.
- Workup : Acidic precipitation (pH 2–3 with HCl) followed by recrystallization (MeOH/H₂O) improves purity. Yields <50% suggest competing side reactions (e.g., pyridine N-alkylation); use TLC to monitor intermediates .
Q. How does pH affect the stability of the carboxylic acid group in aqueous solutions?
- Methodology :
- Stability Studies : Prepare buffered solutions (pH 2–10) and incubate at 25°C/40°C. Quantify degradation via HPLC at 254 nm. The carboxylic acid is prone to decarboxylation above pH 7, especially under heat.
- Chelation Effects : Assess metal-ion interactions (e.g., Fe³⁺, Cu²⁺) using UV-Vis spectroscopy. Pyridyl nitrogen atoms may form stable complexes, altering solubility and reactivity .
Q. How should researchers resolve contradictions in reported analytical data (e.g., NMR shifts, melting points)?
- Methodology :
- Reproducibility Checks : Synthesize the compound using literature protocols and compare NMR shifts. Discrepancies may arise from solvent (CDCl₃ vs. DMSO-d₆) or impurities.
- DSC Analysis : Determine melting points via differential scanning calorimetry (DSC) to distinguish polymorphs. Literature values may reflect unsolvated vs. hydrated forms.
- Collaborative Validation : Share samples with independent labs for cross-testing. For example, conflicting HPLC retention times could indicate column batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
